(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group and a dimethylpyrazolyl group linked by a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazole.
Condensation Reaction: The key step involves a condensation reaction between 4-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
4-Methoxyphenethylamine:
Uniqueness
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14F2N2O2 |
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Molecular Weight |
292.28 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H14F2N2O2/c1-10-12(9-18-19(10)2)5-8-14(20)11-3-6-13(7-4-11)21-15(16)17/h3-9,15H,1-2H3/b8-5+ |
InChI Key |
VKCPTPBTHWQIQX-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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